Methyl Ionone Gamma
Overview
Description
Methyl Ionone Gamma is an organic compound with a molecular formula of C13H20O. It is known for its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a pentenone side chain. This compound is often used in the fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Ionone Gamma typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and isoprene.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the cyclohexene ring.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl Ionone Gamma undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl Ionone Gamma has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of Methyl Ionone Gamma involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)acetone: Similar structure but with an acetone side chain.
2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl):
Uniqueness
Methyl Ionone Gamma is unique due to its specific combination of a cyclohexene ring and a pentenone side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the fragrance industry.
Properties
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKMGDRERYMTJX-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC1C(=CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/C1C(=CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21183 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197970 | |
Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid | |
Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21183 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ionone, methyl- | |
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Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
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Record name | Methyl-alpha-ionone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg | |
Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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URL | https://cameochemicals.noaa.gov/chemical/21183 | |
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Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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URL | https://cameochemicals.noaa.gov/chemical/21183 | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21183 | |
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Density |
0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930 | |
Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21183 | |
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Record name | Methyl-alpha-ionone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
greater than 1 (NTP, 1992) (Relative to Air) | |
Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
Source | CAMEO Chemicals | |
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CAS No. |
7779-30-8, 93302-56-8, 127-42-4, 1335-46-2 | |
Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21183 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
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Record name | alpha-Cetone | |
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Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
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Record name | Ionone, methyl- | |
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Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
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Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
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Record name | Ionone, methyl | |
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Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |
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Record name | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |
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Retrosynthesis Analysis
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